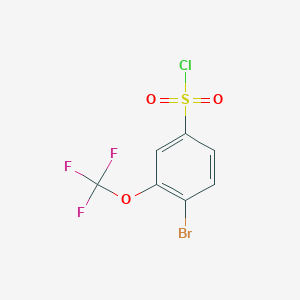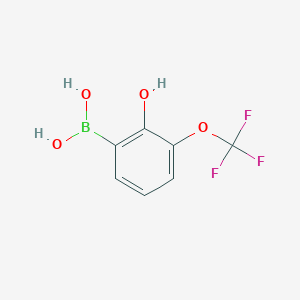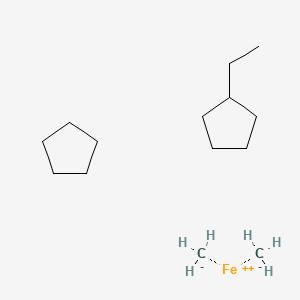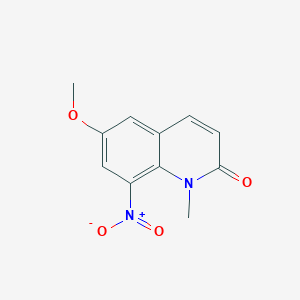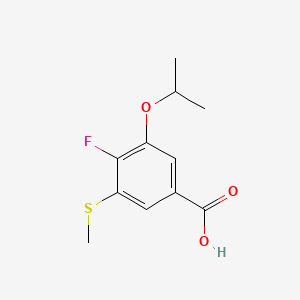![molecular formula C14H10ClFO B14029049 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H10ClFO. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methyl substituents on the biphenyl structure, along with an aldehyde functional group, makes this compound unique and versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and formylation reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The methyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in scaling up the synthesis for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and biological activity.
3’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde:
Uniqueness
The combination of chloro, fluoro, and methyl substituents, along with the aldehyde functional group, makes 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde unique
Propriétés
Formule moléculaire |
C14H10ClFO |
|---|---|
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3 |
Clé InChI |
BJCGPVBDYNSCFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


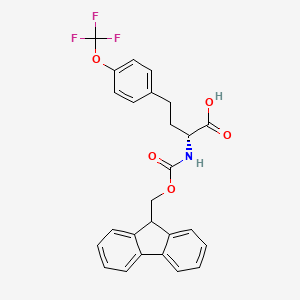
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
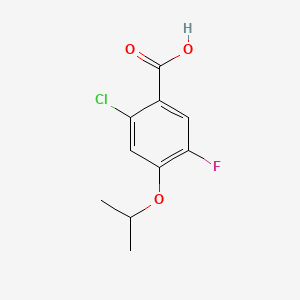
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
